molecular formula C7H9F3N2O B1398375 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine CAS No. 1188911-74-1

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Cat. No.: B1398375
CAS No.: 1188911-74-1
M. Wt: 194.15 g/mol
InChI Key: TWCGWZZURUKYJS-UHFFFAOYSA-N
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Description

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine is an organic compound with the molecular formula C7H9F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to a methylpropan-2-yl group, which is further connected to an isoxazol-3-amine structure. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine typically involves the reaction of 2,2,2-trifluoro-1,1-dimethylethylamine with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGWZZURUKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of hydroxylamine, hydrochloride (3.10 g, 44.7 mmol) in H2O (25 mL) cooled to 0° C. was added NaHCO3 (3.94 g, 46.9 mmol) to adjust to pH=7.5. Then to the mixture was added a solution of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (4 g, 22.33 mmol) in MeOH (25 mL). The mixture was stirred at 65° C. for 15 h. After cooled, the mixture was acidified with conc. HCl to pH=1.0 and then refluxed for 2 h. After cooling, the mixture was neutralized by 4 mol/L NaOH to pH=8.0. The mixture was extracted with DCM/MeOH (10:1). The organic layer was dried over Na2SO4, filtered and concentrated to yield a white solid of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (2 g, 9.06 mmol, 40.6% yield): 1H NMR (400 MHz, CDCl3) δ 5.78 (s, 1H), 3.93 (s., 2H), 1.51 (s, 6H); ES-LCMS m/z 195 (M+1).
Quantity
3.1 g
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25 mL
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3.94 g
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4 g
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25 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (3 g, 16.76 mmol), hydroxylamine sulfate (3.30 g, 20.11 mmol) and sodium hydrogencarbonate (3.52 g, 41.90 mmol) in a mixture of 10% methanol in water (60 mL), was heated at 65° C. for 15 h. After cooling to rt, a further 30 mL of 10% methanol in water was added, and the mixture was divided into 9×10 mL batches. Each batch was adjusted to pH 1 with concentrated hydrochloric acid and each placed into a 20 mL volume microwave vial fitted with a stirrer bar. After sealing, each batch was placed in a Biotage Microwave Synthesizer and heated (with stirring) at 140° C. for 5 min (maximum internal pressure attained was 7 bar). Each batch was cooled and neutralized with saturated aqueous sodium hydrogencarbonate solution. All processed batches were combined and concentrated in vacuo and the aqueous solution extracted with 10% isopropanol in chloroform (3×150 mL). The combined organic layers were washed with brine (200 mL), separated, dried over MgSO4 and filtered. Concentration in vacuo afforded 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (2.34 g, 71%) as a light yellow solid which taken on without further purification. 1H NMR (300 MHz, CDCl3) δ 5.80 (s, 1H), 3.98 (brs, 2H), 1.53 (s, 6H); LC-MS (ESI) m/z 195 (M+H)+.
Quantity
3 g
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reactant
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3.3 g
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reactant
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3.52 g
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reactant
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60 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
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5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 3
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 4
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 5
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5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Reactant of Route 6
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

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